molecular formula C15H14BrNO B2846547 4-bromo-N-(4-ethylphenyl)benzamide CAS No. 313251-10-4

4-bromo-N-(4-ethylphenyl)benzamide

Cat. No. B2846547
M. Wt: 304.187
InChI Key: XYOPJAVRQHHYCR-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-ethylphenyl)benzamide” is a chemical compound with the molecular formula C15H14BrNO . It has a molecular weight of 304.18 .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to “4-bromo-N-(4-ethylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-ethylphenyl)benzamide” can be represented as a 2D or 3D model . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .


Physical And Chemical Properties Analysis

“4-bromo-N-(4-ethylphenyl)benzamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have been synthesized and characterized, focusing on their Ni(II) and Cu(II) complexes. These studies revealed the formation of neutral cis-[ML2] metal complexes, confirmed through spectroscopic analyses and crystal structure determination. Such research provides valuable insights into the structural and electronic properties of metal complexes with potential applications in catalysis and material science (Binzet, Külcü, Flörke, & Arslan, 2009).

Molecular Geometry and Self-Aggregation

Research on ethylenediamine-N,N,N',N'-tetraamides derivatives, including those with bromophenyl substituents, has explored their crystal structures to understand variations in molecular and supramolecular geometries. This study highlights the influence of substituents on molecular geometry and self-aggregation, contributing to the design of new materials with tailored properties (Rajput, Sanphui, & Biradha, 2007).

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been detailed, providing insights into the molecular structure through spectroscopic methods and single crystal X-ray diffraction. Such studies are fundamental for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).

Electrochemical Synthesis

The palladium-catalyzed electrochemical C-H bromination of benzamide derivatives highlights a novel method for the synthesis of aryl bromides. This approach offers an alternative, environmentally friendly route for the preparation of brominated organic compounds, avoiding the use of chemical oxidants (Yang et al., 2019).

Antimicrobial and Antipathogenic Properties

Thiourea derivatives, including those with bromophenyl substituents, have been investigated for their antimicrobial and antipathogenic properties. These studies demonstrate the potential of such compounds in developing novel antimicrobial agents with specific activity against biofilm-forming bacteria, contributing to the fight against antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPJAVRQHHYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-ethylphenyl)benzamide

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